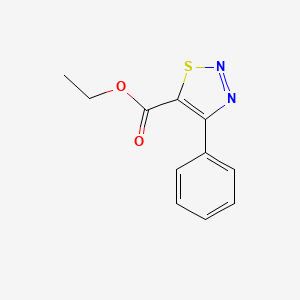

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The thiadiazole ring, which consists of sulfur and nitrogen atoms, imparts unique chemical properties to the compound, making it a valuable scaffold for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of this compound with appropriate reagents under controlled conditions. For instance, the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The thiadiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-thiadiazoles exhibit notable antimicrobial properties. Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate has shown efficacy against various pathogenic fungi and bacteria. A study highlighted that compounds containing the thiadiazole moiety can act as potent antifungal agents against species such as Corynespora cassiicola and Pseudomonas syringae .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapy .

Insecticidal Activity

The compound also shows promise in agricultural applications as an insecticide. Research has demonstrated that derivatives of 1,2,3-thiadiazoles possess significant insecticidal activity against various pests. This compound has been noted for its effectiveness in pest control, potentially serving as a safer alternative to conventional insecticides .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable method for producing thiadiazole derivatives efficiently. This technique allows for rapid reaction times and high yields. The synthesis of this compound can be achieved through the Hurd-Mori reaction under microwave conditions, resulting in a more environmentally friendly process compared to traditional methods .

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis is another innovative approach used to synthesize thiadiazole compounds. This method enhances reaction rates and yields while reducing the need for harsh solvents or conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the phenyl group or the carboxylate moiety can significantly influence its efficacy against different biological targets. Studies have shown that introducing halogen substituents can enhance antifungal and insecticidal activities .

Case Study: Antifungal Activity

In a comparative study of various thiadiazole derivatives, this compound exhibited superior antifungal activity compared to other tested compounds. The study employed both in vitro assays and field trials to validate the effectiveness of this compound against fungal pathogens affecting crops .

Case Study: Cancer Cell Inhibition

A recent investigation focused on the anticancer properties of this compound revealed its ability to inhibit cell growth in several cancer lines including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Wirkmechanismus

The mechanism of action of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be compared with other similar compounds, such as:

1,3,4-Thiadiazole derivatives: These compounds also contain a thiadiazole ring and exhibit similar biological activities.

Indole derivatives: While structurally different, indole derivatives share some biological activities with thiadiazole compounds.

Quinoline derivatives: These compounds are known for their antimicrobial and anticancer properties, similar to this compound.

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and potential biological activities .

Biologische Aktivität

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

This compound features a thiadiazole ring with both sulfur and nitrogen atoms, contributing to its unique chemical properties. Its molecular formula is C_11H_10N_2O_2S, with a molecular weight of approximately 234.27 g/mol. The compound serves as a scaffold for drug development due to its structural diversity and reactivity in various chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity

Anticancer Activity

The compound has garnered attention for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines by inducing apoptosis and modulating key signaling pathways.

Table 2: Anticancer Activity

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Human leukemia | 7 - 20 | |

| Non-small cell lung cancer | 10 - 15 | |

| Breast cancer | <20 |

In vitro studies show that this compound can decrease cell viability significantly across various cancer models. The mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell survival and proliferation .

Biochemical Interactions

This compound interacts with various biological targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic pathways, leading to either inhibition or activation of their functions.

- Gene Expression Modulation : It influences transcription factors that regulate gene expression related to cell survival and apoptosis.

Cellular Effects

The compound affects cellular processes such as:

- Cell Signaling : Alters pathways that control cell growth and death.

- Metabolic Flux : Inhibits key metabolic enzymes, affecting overall cellular metabolism .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics in animal models. Its stability under laboratory conditions suggests potential for effective therapeutic use .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Eigenschaften

IUPAC Name |

ethyl 4-phenylthiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNPWNGXBGYBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380275 | |

| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58756-26-6 | |

| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.